

# N-Methyl-4-chlorobenzylamine hydrochloride physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Methyl-4-chlorobenzylamine hydrochloride**

Cat. No.: **B1356229**

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## N-Methyl-4-chlorobenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **N-Methyl-4-chlorobenzylamine hydrochloride**, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows.

## Core Physical and Chemical Properties

**N-Methyl-4-chlorobenzylamine hydrochloride** is the salt form of N-Methyl-4-chlorobenzylamine. The hydrochloride salt is generally a solid at room temperature and is often preferred for its stability and ease of handling compared to the free base, which is a liquid.

## Quantitative Physical and Chemical Data

Property	Value	Source(s)
CAS Number	65542-24-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> Cl <sub>2</sub> N	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	192.09 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Purity	≥97%	<a href="#">[2]</a> <a href="#">[3]</a>
Storage	Room temperature, dry	<a href="#">[3]</a>

#### Computed Physicochemical Properties

Property	Value	Source(s)
Topological Polar Surface Area (TPSA)	12.03 Å <sup>2</sup>	<a href="#">[2]</a>
LogP	2.4812	<a href="#">[2]</a>
Hydrogen Bond Acceptors	1	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>
Rotatable Bonds	2	<a href="#">[2]</a>

## Synthesis and Purification

The synthesis of **N-Methyl-4-chlorobenzylamine hydrochloride** typically involves a two-step process: the synthesis of the free base, N-Methyl-4-chlorobenzylamine, followed by its conversion to the hydrochloride salt.

## Experimental Protocol: Synthesis of N-Methyl-4-chlorobenzylamine (Free Base)

This procedure is adapted from a general method for the synthesis of N-substituted benzylamines.

Materials:

- 4-chlorobenzyl chloride
- Aqueous solution of methylamine (40% v/v)
- Tetrahydrofuran (THF)
- Toluene
- Ethyl acetate
- Methanol
- Triethylamine
- Nitrogen gas

**Procedure:**

- Under a nitrogen atmosphere, dissolve 4-chlorobenzyl chloride (18.63 mmol) in THF (300 ml) in a reaction vessel.
- Cool the solution to 0°C using an ice bath.
- Slowly add an aqueous solution of methylamine (93.48 mmol, 40% v/v).
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Upon completion, remove the THF by rotary evaporation.
- Remove residual water by azeotropic distillation with toluene.
- The crude product can be purified by column chromatography on silica gel. Elute first with 100% ethyl acetate, followed by a mixture of ethyl acetate:methanol:triethylamine (92:5:3) to yield N-(4-chlorobenzyl)-N-methylamine as a yellow oil.

# Experimental Protocol: Formation and Purification of N-Methyl-4-chlorobenzylamine Hydrochloride

## Materials:

- N-Methyl-4-chlorobenzylamine (free base)
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous diethyl ether or other suitable non-polar solvent
- Absolute ethanol or n-butyl alcohol (for recrystallization)

## Procedure:

- Dissolve the purified N-Methyl-4-chlorobenzylamine free base in a minimal amount of a suitable solvent like anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring. A precipitate of **N-Methyl-4-chlorobenzylamine hydrochloride** will form.
- Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting material.
- For further purification, recrystallize the crude hydrochloride salt from a suitable solvent system. Absolute ethanol or n-butyl alcohol are often used for recrystallizing amine hydrochlorides. Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
- Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.



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Caption: Synthesis and purification workflow for **N-Methyl-4-chlorobenzylamine hydrochloride**.

## Analytical Methodologies

Accurate characterization and quantification of **N-Methyl-4-chlorobenzylamine hydrochloride** are crucial for its use in research and development. The following are general protocols for common analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **N-Methyl-4-chlorobenzylamine hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O). Add a small amount of a reference standard such as tetramethylsilane (TMS) if not already present in the solvent.
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for <sup>1</sup>H).
- Data Acquisition:
  - For <sup>1</sup>H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a proton-decoupled experiment is standard.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

## High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for purity assessment and quantification.

## Experimental Protocol:

- Sample Preparation: Prepare a stock solution of **N-Methyl-4-chlorobenzylamine hydrochloride** of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution. Filter all solutions through a 0.45  $\mu\text{m}$  syringe filter before injection.
- HPLC System Conditions:
  - Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size) is commonly used.
  - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  - Flow Rate: A typical flow rate is 1.0 mL/min.
  - Detector: A UV detector set at a wavelength where the compound has significant absorbance (e.g., around 220 nm).
  - Injection Volume: Typically 10-20  $\mu\text{L}$ .
- Analysis: Inject the standards and the sample solution. The retention time is used for identification, and the peak area is used for quantification against the calibration curve.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

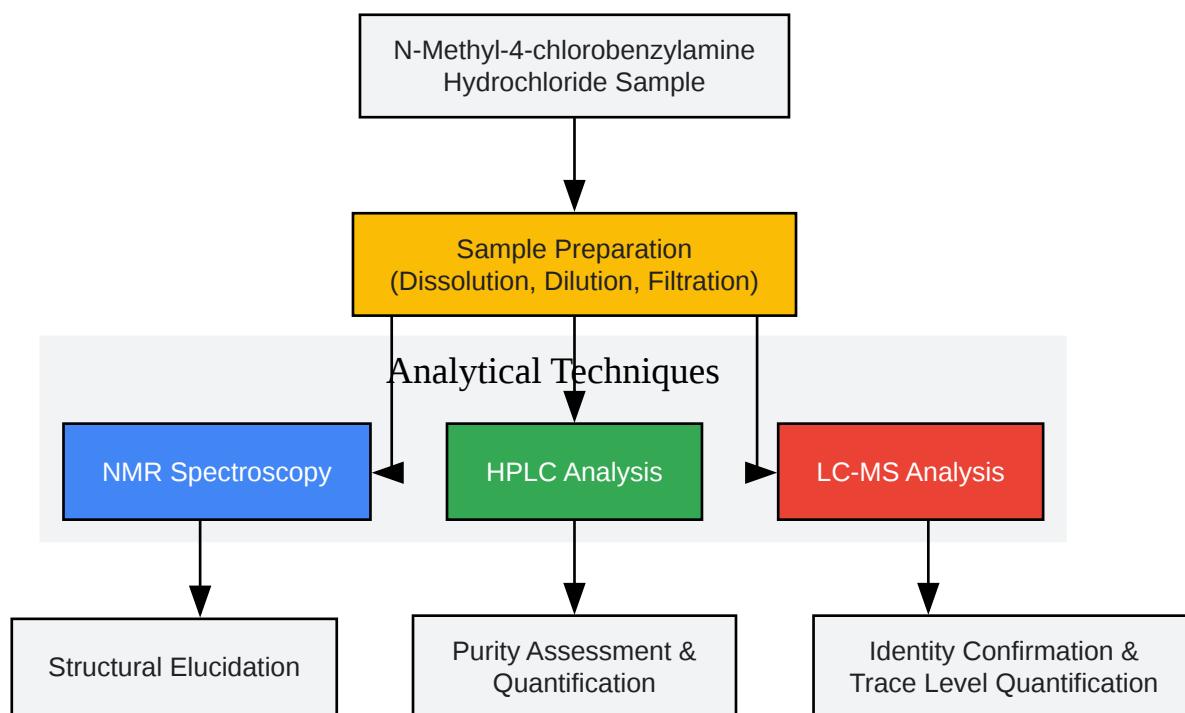
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

## Experimental Protocol:

- Sample Preparation: Follow the same procedure as for HPLC analysis.
- LC-MS System Conditions:
  - LC Conditions: Similar to the HPLC method described above, but often with smaller column dimensions (e.g., 50 mm x 2.1 mm, 1.7  $\mu\text{m}$  particle size) and lower flow rates

(e.g., 0.2-0.5 mL/min) to be compatible with the mass spectrometer.

- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound.
- Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer can be used. For quantification, a triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
- Data Acquisition and Analysis: Monitor the precursor ion (the molecular ion of N-Methyl-4-chlorobenzylamine) and one or more characteristic product ions. The peak area of the product ion is used for quantification.



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Caption: General analytical workflow for **N-Methyl-4-chlorobenzylamine hydrochloride**.

## Safety and Handling

**N-Methyl-4-chlorobenzylamine hydrochloride** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a

lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the physical and chemical properties of **N-Methyl-4-chlorobenzylamine hydrochloride**, along with practical experimental protocols. Researchers are encouraged to consult the cited literature and supplier documentation for further details and to adapt these methods as necessary for their specific applications.

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- To cite this document: BenchChem. [N-Methyl-4-chlorobenzylamine hydrochloride physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1356229#n-methyl-4-chlorobenzylamine-hydrochloride-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1356229#n-methyl-4-chlorobenzylamine-hydrochloride-physical-and-chemical-properties)

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